molecular formula C27H21NOSe B12634149 1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one CAS No. 919083-40-2

1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one

Cat. No.: B12634149
CAS No.: 919083-40-2
M. Wt: 454.4 g/mol
InChI Key: YLUQLOJUYGFFRL-UHFFFAOYSA-N
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Description

1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is notable for its unique structure, which includes a phenylselanyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophiles like bromine or nitric acid can be used for substitution reactions on the phenyl rings.

Major Products

    Oxidation: Formation of selenoxide derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenylselanyl group can scavenge free radicals, thereby protecting cells from oxidative stress.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.

    Apoptosis Induction: In cancer cells, the compound can activate caspases and other apoptotic pathways, leading to programmed cell death.

Comparison with Similar Compounds

1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one can be compared with other chalcones and selenium-containing compounds:

    Chalcones: Similar compounds include 1,3-diphenylprop-2-en-1-one and 1,3-diphenyl-2-propene-1-one. These compounds share the chalcone backbone but lack the phenylselanyl group.

    Selenium-containing Compounds: Compounds like diphenyl diselenide and selenocysteine also contain selenium but differ in their overall structure and properties.

The uniqueness of this compound lies in its combination of the chalcone backbone with a phenylselanyl group, which imparts distinct chemical and biological properties.

Biological Activity

1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one, a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their potential therapeutic applications, particularly in cancer treatment, owing to their ability to modulate various biological pathways. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and other relevant biological activities.

Chemical Structure and Synthesis

The compound has a complex structure characterized by a chalcone backbone with a phenylselanyl substituent. The synthesis of similar chalcone derivatives has been widely studied, showcasing various methods that yield high purity and yield rates. For instance, studies have demonstrated effective synthesis routes for related compounds that exhibit significant biological activity .

Anticancer Activity

This compound has shown promising anticancer properties in various studies:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways. It modulates the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax .
  • Cell Lines Tested : Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K562) cells. In vitro studies have reported IC50 values indicating significant potency .

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. Studies have demonstrated that it can enhance the activity of endogenous antioxidant enzymes, contributing to its protective effects against cellular damage .

Other Biological Activities

In addition to its anticancer and antioxidant properties, this compound has been investigated for:

  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent .

Study 1: Anticancer Efficacy in MCF-7 Cells

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108020
255040
503070

The compound significantly reduced cell viability and increased apoptosis in a dose-dependent manner .

Study 2: Antioxidant Activity Assessment

The antioxidant capacity was evaluated using DPPH radical scavenging assays:

Concentration (µM)Scavenging Activity (%)
00
1030
2555
5085

These results indicate that higher concentrations of the compound correlate with increased free radical scavenging activity .

Properties

CAS No.

919083-40-2

Molecular Formula

C27H21NOSe

Molecular Weight

454.4 g/mol

IUPAC Name

1,3-diphenyl-3-(2-phenylselanylanilino)prop-2-en-1-one

InChI

InChI=1S/C27H21NOSe/c29-26(22-14-6-2-7-15-22)20-25(21-12-4-1-5-13-21)28-24-18-10-11-19-27(24)30-23-16-8-3-9-17-23/h1-20,28H

InChI Key

YLUQLOJUYGFFRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)NC3=CC=CC=C3[Se]C4=CC=CC=C4

Origin of Product

United States

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